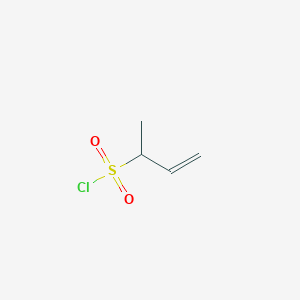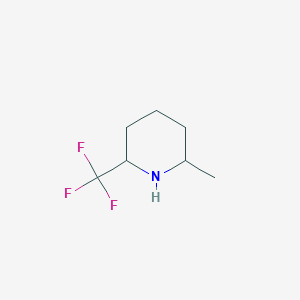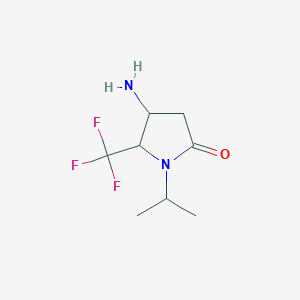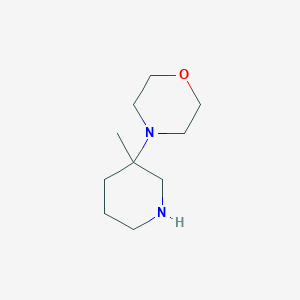![molecular formula C9H11BrS B13225965 2-([1-(Bromomethyl)cyclopropyl]methyl)thiophene](/img/structure/B13225965.png)
2-([1-(Bromomethyl)cyclopropyl]methyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1-(Bromomethyl)cyclopropyl]methyl)thiophene is a synthetic organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to a thiophene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1-(Bromomethyl)cyclopropyl]methyl)thiophene typically involves the bromination of a cyclopropylmethyl thiophene precursor. One common method includes the reaction of cyclopropylmethyl thiophene with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound makes it susceptible to nucleophilic substitution reactions. Common nucleophiles such as amines, thiols, and alcohols can replace the bromine atom, leading to the formation of various derivatives.
Oxidation Reactions: The thiophene ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, resulting in the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can also undergo reduction reactions, particularly at the bromomethyl group, using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Various substituted thiophenes depending on the nucleophile used.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Methyl-substituted thiophenes.
Wissenschaftliche Forschungsanwendungen
2-([1-(Bromomethyl)cyclopropyl]methyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.
Medicine: Derivatives of this compound are explored for their potential therapeutic applications. For example, some derivatives may act as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, it is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2-([1-(Bromomethyl)cyclopropyl]methyl)thiophene largely depends on its specific application. In biological systems, the bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The thiophene ring can interact with various molecular targets, including receptors and enzymes, through π-π stacking and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
2-([1-(Chloromethyl)cyclopropyl]methyl)thiophene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-([1-(Methyl)cyclopropyl]methyl)thiophene: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
2-([1-(Bromomethyl)cyclopropyl]methyl)furan: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: The presence of the bromomethyl group in 2-([1-(Bromomethyl)cyclopropyl]methyl)thiophene imparts unique reactivity, particularly in nucleophilic substitution reactions. This makes it a versatile intermediate for the synthesis of various derivatives. Additionally, the thiophene ring provides stability and electronic properties that are advantageous in both chemical and biological applications.
Eigenschaften
Molekularformel |
C9H11BrS |
|---|---|
Molekulargewicht |
231.15 g/mol |
IUPAC-Name |
2-[[1-(bromomethyl)cyclopropyl]methyl]thiophene |
InChI |
InChI=1S/C9H11BrS/c10-7-9(3-4-9)6-8-2-1-5-11-8/h1-2,5H,3-4,6-7H2 |
InChI-Schlüssel |
RZFFPUFMEARRAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC2=CC=CS2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


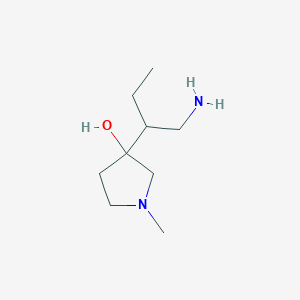



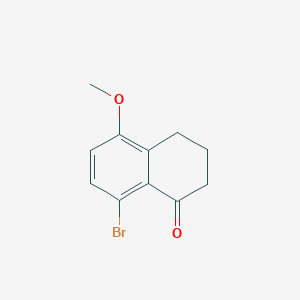
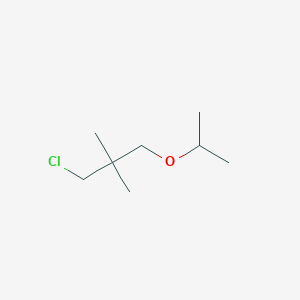

![[1-(Chloromethyl)cyclopentyl]benzene](/img/structure/B13225932.png)
